AZD6538 -

AZD6538

Catalog Number: EVT-260481
CAS Number:
Molecular Formula: C15H6FN5O
Molecular Weight: 291.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD6538 is a novel mGluR5 negative allosteric modulators selected for clinical development.
Source and Classification

AZD6538 was developed by AstraZeneca as part of their research into mGluR5 modulators. It is characterized as a synthetic compound belonging to the class of heteroaryl compounds, specifically designed to interact with the mGluR5 receptor. The compound exhibits a high degree of selectivity for mGluR5 over other receptor subtypes, making it a promising candidate for therapeutic applications in neuropsychiatric disorders.

Synthesis Analysis

The synthesis of AZD6538 involves several key steps that optimize the compound's pharmacological properties. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available heteroaryl precursors.
  2. Formation of Key Intermediates: A critical step involves the formation of a butynylpyridine structure, which is essential for the compound's activity.
  3. Optimization Techniques: Multiparametric approaches are utilized to enhance yield and selectivity. This includes variations in reaction conditions such as temperature, solvent choice, and reaction time.
  4. Final Coupling Reactions: The final steps involve coupling reactions that form the complete AZD6538 molecule.

Technical parameters such as reaction temperatures typically range from 60°C to 120°C, and reaction times can vary from several hours to overnight depending on the specific step in the synthesis process .

Molecular Structure Analysis

AZD6538 has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its function as an allosteric modulator.

  • Molecular Formula: C₁₅H₁₂F₃N₃O
  • Molecular Weight: Approximately 327.27 g/mol
  • Structural Features: The compound contains a pyridine ring, a cyano group, and an oxadiazole moiety, contributing to its interaction with the mGluR5 receptor.

The three-dimensional conformation of AZD6538 allows it to fit into the allosteric site of the mGluR5 receptor, facilitating its action as a negative modulator .

Chemical Reactions Analysis

AZD6538 participates in various chemical reactions primarily involving its interactions with biological targets:

Mechanism of Action

AZD6538 functions by binding to the allosteric site on mGluR5, which leads to:

  • Inhibition of Receptor Activation: By binding to this site, AZD6538 reduces the receptor's response to glutamate, thereby decreasing excitatory neurotransmission.
  • Impact on Neurotransmitter Release: This modulation can lead to altered release patterns of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation.

The mechanism involves complex signaling cascades where AZD6538's binding alters G-protein coupling dynamics, ultimately affecting neuronal excitability .

Physical and Chemical Properties Analysis

AZD6538 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows moderate solubility in organic solvents but limited solubility in water.
  • Stability: AZD6538 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: The log P value indicates moderate lipophilicity, which is beneficial for crossing biological membranes .

These properties are crucial for its bioavailability and therapeutic effectiveness.

Applications

AZD6538 has significant potential applications in neuroscience research and clinical therapy:

  1. Neuropsychiatric Disorders: Its primary application lies in treating conditions like anxiety disorders, depression, and schizophrenia by modulating glutamatergic signaling.
  2. Research Tool: As a negative allosteric modulator, it serves as an important tool for studying mGluR5 function in various experimental models.
  3. Drug Development: Ongoing studies aim to further characterize its pharmacological profile and explore combination therapies with other neuropharmacological agents .
Discovery and Development of AZD6538 as an mGluR5 Negative Allosteric Modulator

High-Throughput Screening Strategies for mGluR5 Ligand Identification

The discovery of AZD6538 originated from an innovative high-throughput screening (HTS) campaign targeting the metabotropic glutamate receptor 5 (mGluR5) allosteric binding pocket. Initial screening libraries, encompassing diverse chemical scaffolds, were evaluated using cell-based functional assays measuring intracellular calcium (Ca²⁺) mobilization in HEK-293 cells expressing recombinant human or rat mGluR5. The primary assay monitored inhibition of DHPG (3,5-dihydroxyphenylglycine)-stimulated Ca²⁺ flux via FLIPR (Fluorometric Imaging Plate Reader) technology, enabling rapid quantification of receptor antagonism [1] [3]. This approach prioritized compounds exhibiting potent negative allosteric modulation while minimizing activity at orthosteric glutamate sites or other glutamate receptor subtypes.

Critical hit selection criteria included:

  • Sub-micromolar potency (IC₅₀ < 1 µM) against human mGluR5
  • Favorable physicochemical properties predictive of blood-brain barrier (BBB) penetration (cLogP 2–4, molecular weight < 450 Da)
  • Selectivity over mGluR1 and ionotropic glutamate receptors
  • Ligand efficiency metrics supporting further chemical optimization [1] [4]

Initial lead compounds featured a 1,2,4-oxadiazole core but exhibited suboptimal metabolic stability and moderate rat bioavailability. These molecules served as the chemical starting points for the medicinal chemistry program that ultimately yielded AZD6538 [1] [2].

Table 1: Key HTS Hit and Lead Compound Properties

ParameterInitial HTS HitOptimized LeadAZD6538
Human mGluR5 IC₅₀ (nM)850 ± 12068 ± 713.4 ± 1.3
Rat mGluR5 IC₅₀ (nM)310 ± 4522 ± 33.2 ± 0.1
cLogP4.13.32.9
Passive BBB Penetration*ModerateGoodHigh
Metabolic Stability (t₁/₂, rat hepatocytes)12 min42 min>120 min

*Predicted based on PAMPA-BBB assays [1] [4]

Structural Optimization from Lead Compounds to AZD6538

Lead optimization focused on enhancing potency, selectivity, and pharmacokinetic properties through systematic structural modifications. The core 1,2,4-oxadiazole scaffold was retained due to its optimal interaction with the transmembrane allosteric site of mGluR5. Key structural refinements included:

  • Bicyclic aromatic substitution: Introduction of fluorinated pyridyl and cyanophenyl moieties at the 3- and 5-positions of the oxadiazole ring improved potency 60-fold. Specifically, the 3-cyano-5-fluorophenyl group at position 5 and 3-cyanopyridyl group at position 3 yielded optimal receptor occupancy and functional antagonism [1] [5].
  • Electron-withdrawing group optimization: Strategic placement of nitrile (-C≡N) groups enhanced hydrogen bonding with Thr780 and Ala809 residues in the mGluR5 allosteric pocket while lowering cLogP (contributing to improved BBB penetration). Fluorine substitution provided complementary electrostatic interactions and metabolic resistance [3] [4].
  • Molecular weight control: Maintenance of molecular weight at 291.24 g/mol ensured favorable CNS drug-like properties, exceeding typical Rule-of-5 criteria for CNS penetration [5].

These modifications culminated in AZD6538 (6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile), exhibiting picomolar to low nanomolar affinity for mGluR5 across species:

  • Rat mGluR5 IC₅₀: 3.2 ± 0.1 nM (Ca²⁺ mobilization assay)
  • Human mGluR5 IC₅₀: 13.4 ± 1.3 nM (Ca²⁺ mobilization assay)
  • Glutamate-stimulated IP accumulation IC₅₀: 51 ± 3 nM [3] [5]

The compound demonstrated >100-fold selectivity over other mGluR subtypes and unrelated CNS targets. Crucially, AZD6538 exhibited high BBB permeability in rat models (brain/plasma ratio >0.8), oral bioavailability (>60%), and extended half-life (>6 hours), enabling once-daily dosing in preclinical models [1] [4].

Comparative Analysis with Prototypical mGluR5 NAMs (MPEP, MTEP)

AZD6538 represents a third-generation mGluR5 NAM with distinct advantages over prototypical antagonists MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine):

Table 2: Comparative Pharmacological Profiles of mGluR5 NAMs

PropertyMPEPMTEPAZD6538
Binding SiteMPEP siteMPEP siteMPEP site*
Human mGluR5 IC₅₀ (nM)32 ± 416 ± 213.4 ± 1.3
Rat mGluR5 IC₅₀ (nM)12 ± 15.6 ± 0.83.2 ± 0.1
Selectivity vs mGluR130-fold>100-fold>500-fold
Passive BBB PenetrationModerateGoodHigh
Oral Bioavailability (rat)40%55%>60%
Metabolic Half-life (rat)1.5 h3.2 h>6 h
Synthetic ComplexityMulti-stepMulti-stepOne-step**

Confirmed via competitive binding with [³H]MPEP [1]*Reported in primary literature with commercially available precursors [1] [4]

Key differentiators include:

  • Enhanced Potency: AZD6538 exhibits 2.4-fold greater potency against human mGluR5 and 1.75-fold greater potency against rat mGluR5 versus MTEP, translating to lower efficacious doses in vivo [1] [6].
  • Improved Pharmacokinetics: The extended half-life (>6 hours vs MTEP’s 3.2 hours) and high metabolic stability (CYP450 resistance) support sustained receptor coverage with reduced dosing frequency [1] [4].
  • Synthetic Accessibility: Unlike multi-step syntheses for MPEP/MTEP, AZD6538 is synthesized in a single chemical operation from commercially available precursors, enhancing manufacturing scalability [1] [4].
  • Species Consistency: Reduced potency shift between rat and human receptors (4.2-fold vs >10-fold for earlier NAMs) improves translational predictability [3] [5].

Synthetic Pathways and Scalability Considerations

AZD6538 (C₁₅H₆FN₅O; MW 291.24 g/mol) features a synthetically efficient route requiring minimal purification:

One-Step Synthesis [1] [4] [5]:

  • Reaction: Condensation of 3-cyano-5-fluorobenzoyl chloride (1.0 equiv) and 6-cyanopyridine-3-carboxamidoxime (1.1 equiv) in pyridine
  • Conditions: Reflux (120°C) for 6–8 hours under inert atmosphere
  • Cyclization: In situ formation of 1,2,4-oxadiazole ring via dehydration
  • Workup: Precipitation upon cooling, filtration, and washing with ethanol/water
  • Yield: 75–85% purity >98% (HPLC) without chromatography

Scalability Advantages:

  • Atom Economy: Elimination of protecting groups and intermediate isolations
  • Solvent Sustainability: Pyridine serves as both solvent and base; >90% recovery via distillation
  • Purification Simplicity: Crystalline product isolation avoids resource-intensive chromatography
  • Precursor Availability: Building blocks are commodity chemicals with established bulk suppliers

This route enabled kilogram-scale production for preclinical and early clinical supplies, significantly reducing manufacturing costs compared to earlier mGluR5 NAMs requiring multi-step sequences with chromatographic purifications [1] [5].

Properties

Product Name

AZD6538

IUPAC Name

6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile

Molecular Formula

C15H6FN5O

Molecular Weight

291.24 g/mol

InChI

InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H

InChI Key

PBVKGEMPZBKZOA-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F

Solubility

Soluble in DMSO

Synonyms

AZD6538; AZD 6538; AZD-6538.

Canonical SMILES

C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.